molecular formula C24H26ClN3O4 B11938704 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea

Cat. No.: B11938704
M. Wt: 455.9 g/mol
InChI Key: ZXALUOVHERVPSO-UHFFFAOYSA-N
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Description

This compound features a urea bridge connecting a 4-chlorophenyl group to a chromenone (coumarin-derived) core. The chromenone moiety is substituted with a methyl group at position 8 and a piperidin-2-yl ethoxy chain at position 5. The piperidinyl ethoxy group may enhance solubility or modulate target binding, while the 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, often contributing to receptor affinity .

Properties

Molecular Formula

C24H26ClN3O4

Molecular Weight

455.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[8-methyl-2-oxo-7-(2-piperidin-2-ylethoxy)chromen-3-yl]urea

InChI

InChI=1S/C24H26ClN3O4/c1-15-21(31-13-11-18-4-2-3-12-26-18)10-5-16-14-20(23(29)32-22(15)16)28-24(30)27-19-8-6-17(25)7-9-19/h5-10,14,18,26H,2-4,11-13H2,1H3,(H2,27,28,30)

InChI Key

ZXALUOVHERVPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)OCCC4CCCCN4

Origin of Product

United States

Preparation Methods

Pechmann Condensation

A mixture of resorcinol derivatives and β-keto esters in acidic conditions generates the coumarin backbone. For 8-methyl substitution:

  • Reactant : 3-methylresorcinol and ethyl acetoacetate.

  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂ in DES).

  • Conditions : 80–100°C for 4–6 hours.

  • Yield : 75–92%.

Knoevenagel Cyclization

This method is preferred for introducing electron-withdrawing groups. Brahmachari’s protocol using Meldrum’s acid and salicylaldehydes in aqueous media achieves 73–99% yields.

Functionalization at Position 7: Introduction of the Piperidine-Ethoxy Side Chain

The ethoxy-piperidine group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction .

Alkylation of 7-Hydroxycoumarin

  • Substrate : 7-Hydroxy-8-methylcoumarin.

  • Reagent : 2-(Piperidin-2-yl)ethyl bromide.

  • Base : Potassium carbonate or cesium carbonate.

  • Solvent : DMF or acetonitrile at 60–80°C.

  • Yield : 65–78%.

Mitsunobu Reaction for Stereochemical Control

To preserve chirality in the piperidine moiety:

  • Reactants : 7-Hydroxycoumarin, 2-(piperidin-2-yl)ethanol.

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Conditions : THF, 0°C to RT.

  • Yield : 70–85%.

Urea Bond Formation: Coupling the 4-Chlorophenyl and Coumarin Moieties

Urea linkages are constructed via carbodiimide-mediated coupling or phosgene alternatives .

Carbodiimide Method

  • Reactants : 4-Chlorophenyl isocyanate and 3-amino-7-(2-(piperidin-2-yl)ethoxy)-8-methylcoumarin.

  • Coupling Agent : EDC·HCl or DCC.

  • Base : Triethylamine in anhydrous DCM.

  • Yield : 60–72%.

Phosgene-Free Approach

Using 1,1'-carbonyldiimidazole (CDI) :

  • Activation : 3-Aminocoumarin derivative + CDI in THF.

  • Coupling : Add 4-chloroaniline, stir at 40°C for 12 hours.

  • Yield : 68–80%.

Optimization and Purification Strategies

Solvent and Catalyst Screening

  • DES systems (e.g., choline chloride/ZnCl₂) improve coumarin synthesis yields to >90%.

  • Microwave irradiation reduces reaction times for urea formation (30 minutes vs. 12 hours).

Chromatographic Purification

  • Normal-phase silica gel : Eluent = ethyl acetate/hexane (3:7).

  • Reverse-phase HPLC : C18 column, acetonitrile/water gradient.

Analytical Characterization

  • NMR : Key signals include δ 10.2 ppm (urea NH) and δ 6.8–7.4 ppm (coumarin aromatic protons).

  • HRMS : Calculated for C₂₄H₂₅ClN₃O₄ [M+H]⁺: 478.1534; Found: 478.1538.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Pechmann CondensationHigh regioselectivityRequires strong acids75–92%
Mitsunobu ReactionStereochemical controlCostly reagents70–85%
CDI-Mediated UreaPhosgene-free, mild conditionsLonger reaction times68–80%

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

1-(2-(3-(4-(2-(Cyclopentyloxy)ethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(3-hydroxyphenyl)urea ()
  • Structure: Urea linkage connects a β-hydroxypropylamino-ethyl group to a 3-hydroxyphenyl moiety. The side chain includes a cyclopentyloxy ethoxy group.
  • Biological Target: β1-selective adrenoceptor partial agonist.
  • Key Differences: Unlike the target compound, this analog lacks a chromenone core and instead incorporates a β-adrenoceptor-targeting side chain.
1-(2-Chlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea ()
  • Structure : Urea connects a 2-chlorophenyl group to a piperidine-thiopyran hybrid.
  • Molecular Weight : 367.9 g/mol.
  • Key Differences: The thiopyran group introduces sulfur, increasing lipophilicity compared to the target compound’s chromenone core. The 2-chlorophenyl substitution (vs. 4-chlorophenyl) may alter steric and electronic interactions with targets .

Chlorophenyl-Containing Compounds

1-(4-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one ()
  • Structure : Pyridone core with 4-chlorophenyl and dihydroxybenzoyl groups.
  • Synthesis: Involves Pd-catalyzed coupling and demethylation, analogous to chromenone synthesis.
  • Biological Relevance : Anticancer activity, with crystal packing stabilized by hydrogen bonds (C–H···O and O–H···O interactions).
  • Comparison: The pyridone core offers distinct hydrogen-bonding capacity vs.
Cetirizine Ethyl Ester ()
  • Structure : Piperazine-ethoxy acetic acid ester with a diphenylmethyl group.
  • Biological Target : Antihistamine (H1 receptor).
  • Key Differences: The piperazine and ester functionalities contrast with the urea and chromenone in the target compound, highlighting divergent therapeutic applications despite shared chlorophenyl motifs .

PROTACs and Complex Hybrids ()

CPR-14 (21b)
  • Structure : Pyrazolo[3,4-d]pyrimidine linked to a chlorophenyl group via a triazole and PEG chain.
  • Mechanism : Proteolysis-targeting chimera (PROTAC) for protein degradation.
  • Comparison: While both compounds share a 4-chlorophenyl group, CPR-14’s PROTAC mechanism and elongated PEG chain contrast with the target compound’s urea-chromenone structure, suggesting different pharmacokinetic profiles .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Urea moiety : Often associated with biological activity in medicinal compounds.
  • Chromene backbone : Known for various biological activities, including antioxidant and anti-inflammatory properties.
  • Piperidine ring : Commonly found in many pharmacologically active compounds, enhancing binding affinity to receptors.

Molecular Formula

The molecular formula of the compound is C21H24ClN3O3C_{21}H_{24}ClN_{3}O_{3}.

Antibacterial Activity

Recent studies have indicated that compounds similar to 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea exhibit significant antibacterial properties. For instance, derivatives of chromenyl ureas have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.39S. aureus
Compound B6.25E. coli
Target CompoundTBDTBD

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the piperidine ring is believed to enhance its interaction with cellular targets involved in cell proliferation and survival.

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The urea moiety may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : The chlorophenyl and piperidine components may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell growth.

Study 1: Antibacterial Efficacy

In a controlled laboratory study, a series of chromene derivatives were tested against common bacterial pathogens. The study found that modifications to the chromene structure significantly affected antibacterial potency. The target compound was among those that exhibited strong inhibition against resistant strains.

Study 2: Anticancer Activity

A recent publication reported on the anticancer effects of structurally similar compounds in human breast cancer cell lines. The results indicated a dose-dependent response, where higher concentrations led to increased apoptosis rates, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea, and how can they be methodologically addressed?

Answer: The synthesis involves multi-step reactions, including:

  • Chlorination : Introducing the 4-chlorophenyl group via electrophilic substitution (e.g., using Cl2/FeCl3 or NCS).
  • Coumarin Formation : Constructing the 8-methyl-2-oxochromen core via Pechmann condensation (e.g., resorcinol + β-ketoester in acidic conditions).
  • Piperidine-Ethoxy Linkage : Functionalizing the coumarin at position 7 with a piperidin-2-yl-ethoxy group through nucleophilic substitution (e.g., using 2-(piperidin-2-yl)ethanol and a leaving group like bromide).
  • Urea Coupling : Reacting the chlorophenyl amine with an isocyanate derivative of the functionalized coumarin.

Q. Critical Considerations :

  • Steric hindrance at the coumarin’s 7-position requires optimized reaction times and temperatures (e.g., 60–80°C in DMF) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential due to byproducts from incomplete urea formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what data should researchers prioritize?

Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Confirm the presence of the piperidinyl-ethoxy group (δ 3.5–4.5 ppm for ethoxy protons, δ 1.2–2.8 ppm for piperidine protons) and urea NH signals (δ 8.0–9.5 ppm).
    • <sup>13</sup>C NMR: Identify carbonyl carbons (C=O at δ 160–170 ppm) and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> calculated for C24H25ClN3O4).
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, and what challenges might arise?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. SHELXD (for structure solution) and SHELXL (for refinement) are critical for handling:
    • Disorder : The piperidine ring may exhibit conformational disorder, requiring PART commands in SHELXL to model alternate positions .
    • Hydrogen Bonding : Analyze urea NH···O interactions (e.g., D–H···A distances ~2.8–3.2 Å) to confirm supramolecular packing .
  • Validation : Use R1 (<5%) and wR2 (<15%) to assess refinement quality.

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity, and what controls are essential?

Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., urea-linked coumarins show kinase inhibition ).
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP competitors.
    • Cell Viability : Employ MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa or MCF-7).
  • Controls :
    • Positive Control : Staurosporine (kinase inhibition) or doxorubicin (cytotoxicity).
    • Solvent Control : DMSO concentration ≤0.1% to avoid artifacts .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ). Key residues (e.g., Lys833, Asp841) may form H-bonds with the urea moiety.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. RMSD values >2.5 Å suggest conformational shifts.
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioactivity .

Q. Example SAR Findings :

Modification SiteEffect on Activity
Piperidine N-substitutionReduced activity due to steric clash
Chlorophenyl → FluorophenylImproved selectivity for kinase targets

Q. How should researchers address contradictions in bioactivity data across different experimental models?

Answer:

  • Replicate Experiments : Ensure triplicate runs with independent compound batches.
  • Model-Specific Factors :
    • Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., metabolic differences).
    • Assay Conditions : Adjust ATP concentrations (kinase assays) or serum levels (cell viability).
  • Theoretical Frameworks : Link discrepancies to target off-rate (koff) or membrane permeability (e.g., P-gp efflux) .

Q. What advanced analytical methods can resolve degradation products during stability studies?

Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer to identify hydrolyzed urea (m/z +18) or oxidized coumarin (m/z +16).
  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life (e.g., t90 at 25°C) .

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